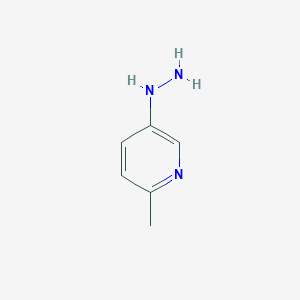

5-Hydrazinyl-2-methylpyridine

Übersicht

Beschreibung

5-Hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is used in research and development .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)NN . Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.9 Ų .Wissenschaftliche Forschungsanwendungen

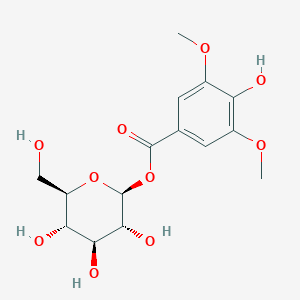

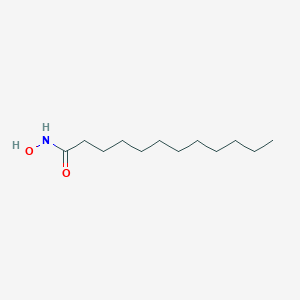

Derivatization Reagent for Oxosteroids

5-Hydrazinyl-2-methylpyridine has been utilized as a derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). It quantitatively reacts with oxosteroids, enhancing sensitivity significantly in the detection of mono-oxosteroids, although it is unsuitable for di-oxosteroids (Higashi, Yamauchi, & Shimada, 2005).

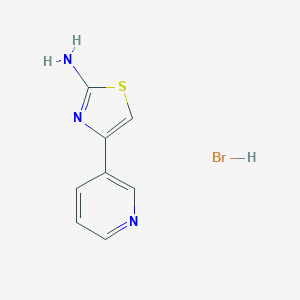

Synthesis of Anticonvulsant Agents

This compound derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have shown potential as anticonvulsant agents. They demonstrate significant potency without sedation, ataxia, or lethality, indicating their therapeutic potential in epilepsy treatment (Chapleo et al., 1986).

Heterocyclization in Organic Synthesis

In organic chemistry, this compound derivatives undergo heterocyclization, forming 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine. This process is significant for the synthesis of complex organic compounds with potential applications in medicinal chemistry (Arustamova & Piven, 1999).

Synthesis of Bioorthogonal Fluorescent Probes

This compound derivatives have been synthesized for use as bioorthogonal fluorescent labels. These derivatives can be used to tag aldehydes and ketones, and their absorption energies can be adjusted for a wide range of wavelengths. This property is crucial for fluorescence-based detection in biological research (Dilek & Bane, 2008).

In Vitro Anticancer and Antibacterial Studies

Complexes of this compound derivatives have been investigated for their in vitro anticancer and antibacterial activities. These compounds show promising effects against carcinoma cell lines and pathogenic bacterial strains, highlighting their potential in the development of new therapeutic agents (Chaitanya, Sudhakar, & Krishna, 2022).

Safety and Hazards

5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGPVBYRBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622934 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197516-48-6 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)